

An In-depth Technical Guide to the Physical Properties of Potassium Valerate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Potassium valerate*

Cat. No.: *B096342*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium valerate, also known as potassium pentanoate, is the potassium salt of valeric acid, a short-chain fatty acid. It is a compound of increasing interest in biomedical research due to the physiological roles of both the valerate anion and the potassium cation. Valerate, a product of gut microbiota metabolism, has been implicated in various biological processes, including the gut-brain axis and the modulation of neuroinflammation. This technical guide provides a comprehensive overview of the known physical properties of **potassium valerate**, detailed experimental protocols for their determination, and an exploration of its biological significance.

Core Physical Properties

A summary of the core physical properties of **potassium valerate** is presented below. It is important to note that while some properties are well-documented, others, such as density and solubility, have limited available data in publicly accessible literature. Many databases provide data for the parent compound, valeric acid, which should not be confused with the properties of its potassium salt.

Data Presentation: Physical Properties of Potassium Valerate

Property	Value	Source(s)
Chemical Formula	<chem>C5H9KO2</chem>	[1] [2] [3] [4] [5]
Molecular Weight	140.22 g/mol	[2] [3] [4]
Melting Point	313.4 °C	[6]
Boiling Point	Data not available for the salt. (Valeric acid: 185.3 °C at 760 mmHg)	[7] [8]
Density	Data not available	[9]
Solubility in Water	Data not available	[9]
Appearance	Data not available	[9]
CAS Number	19455-21-1	[2] [3] [5]

Experimental Protocols

Detailed methodologies for the determination of key physical properties of **potassium valerate** are outlined below. These protocols are adapted from standard laboratory procedures for organic salts and powders.

Determination of Melting Point by Capillary Method

This protocol describes the visual determination of the melting point of solid **potassium valerate** using a capillary tube and a melting point apparatus.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- **Potassium valerate** (finely powdered and dry)
- Melting point capillary tubes (sealed at one end)
- Melting point apparatus with a heating block and thermometer/digital temperature sensor
- Mortar and pestle

- Spatula

Procedure:

- Sample Preparation: Ensure the **potassium valerate** sample is completely dry and finely powdered. If necessary, grind the sample to a fine powder using a mortar and pestle.[10]
- Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The packed sample height should be approximately 2-3 mm.[11][12]
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
- Heating: If the approximate melting point is known (313.4 °C), set the apparatus to heat rapidly to a temperature about 20 °C below the expected melting point. Then, adjust the heating rate to a slow increase of 1-2 °C per minute to ensure accurate determination.[10]
- Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a clear liquid (the completion of melting). The melting point is reported as this range.[10][11]

Determination of Aqueous Solubility by Saturation Method

This protocol outlines a method to determine the solubility of **potassium valerate** in water at a specific temperature.[13][14][15][16]

Materials:

- **Potassium valerate**
- Distilled or deionized water
- Airtight container (e.g., screw-cap vial or flask)

- Constant temperature water bath or incubator
- Magnetic stirrer and stir bar
- Analytical balance
- Filtration apparatus (e.g., syringe filter)
- Evaporating dish
- Oven

Procedure:

- Preparation of a Saturated Solution: Add an excess amount of **potassium valerate** to a known volume of distilled water in an airtight container. The presence of undissolved solid is necessary to ensure saturation.
- Equilibration: Place the container in a constant temperature water bath and stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Withdrawal and Filtration: Once equilibrated, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-weighed syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.
- Determination of Solute Mass: Dispense the filtered, saturated solution into a pre-weighed evaporating dish. Record the mass of the solution.
- Evaporation of Solvent: Place the evaporating dish in an oven at a temperature below the decomposition point of **potassium valerate** (e.g., 105 °C) until all the water has evaporated and a constant weight of the dry salt is achieved.
- Calculation of Solubility: Weigh the evaporating dish with the dried **potassium valerate**. The mass of the dissolved salt is the final weight minus the initial weight of the evaporating dish.

The mass of the water is the mass of the solution minus the mass of the dissolved salt.

Calculate the solubility in grams of **potassium valerate** per 100 g of water.

Determination of Bulk Density

This protocol describes the determination of the bulk density of powdered **potassium valerate**.

[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Materials:

- **Potassium valerate** powder
- Graduated cylinder (e.g., 100 mL)
- Analytical balance
- Spatula
- Funnel

Procedure:

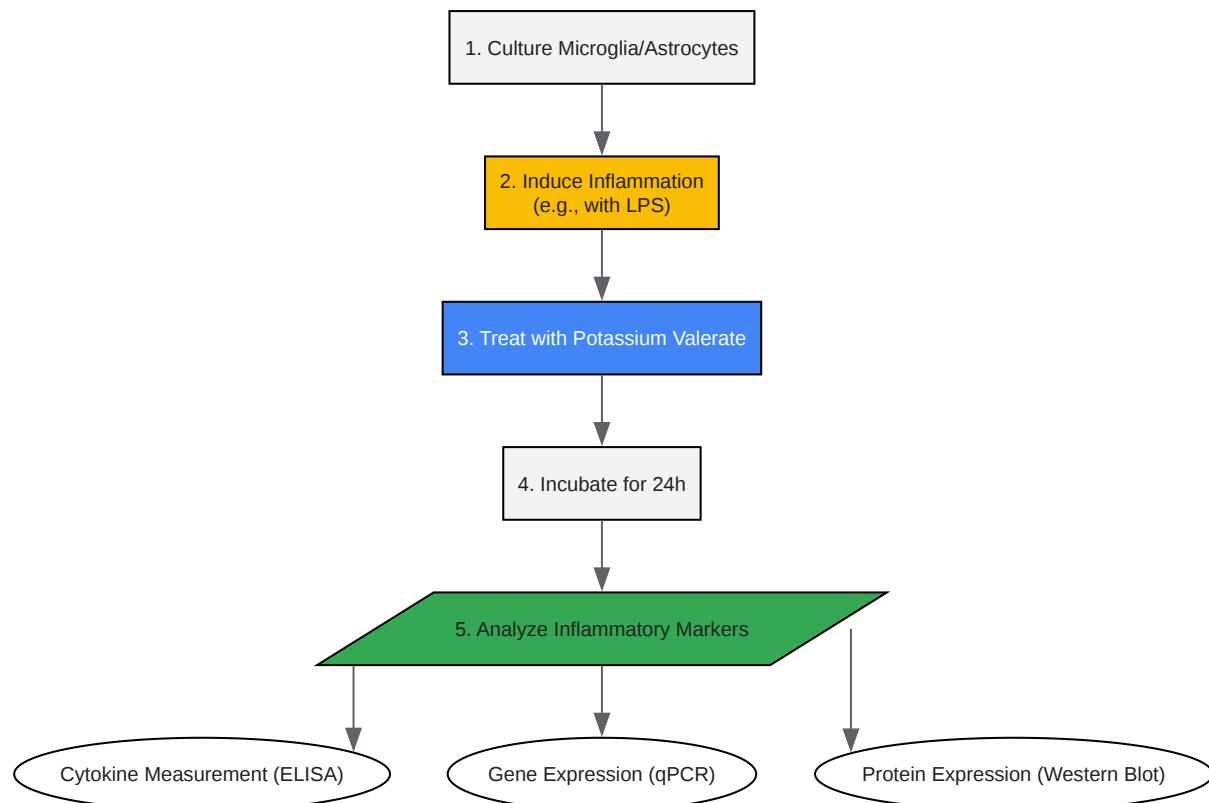
- Mass Measurement: Weigh a clean, dry graduated cylinder and record its mass.
- Sample Addition: Carefully pour the **potassium valerate** powder into the graduated cylinder using a funnel. Avoid compacting the powder during this step. Fill the cylinder to a known volume mark (e.g., 100 mL).
- Volume Measurement: Record the volume of the powder in the graduated cylinder.
- Final Mass Measurement: Weigh the graduated cylinder containing the powder and record the total mass.
- Calculation of Bulk Density: The mass of the powder is the total mass minus the mass of the empty graduated cylinder. The bulk density is calculated by dividing the mass of the powder by the volume it occupies in the graduated cylinder (Mass/Volume).

Biological Signaling and Experimental Workflows

Valeric acid, the anionic component of **potassium valerate**, is a short-chain fatty acid produced by the gut microbiota. It plays a significant role in the gut-brain axis, influencing host physiology through various signaling pathways. One of the key mechanisms of action for valerate is the inhibition of histone deacetylases (HDACs).[\[1\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Signaling Pathway of Valerate in the Gut-Brain Axis

The following diagram illustrates the proposed signaling pathway of valerate, originating from the gut microbiota and impacting neuroinflammation in the brain.



[Click to download full resolution via product page](#)

Caption: Valerate signaling from the gut to the brain.

Experimental Workflow for Studying the Effects of Potassium Valerate on Neuroinflammation

The following diagram outlines a typical experimental workflow to investigate the anti-inflammatory effects of **potassium valerate** in a cellular model of neuroinflammation.

[Click to download full resolution via product page](#)

Caption: Workflow for neuroinflammation study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Page loading... wap.guidechem.com

- 3. chemwhat.com [chemwhat.com]
- 4. Potassium valerate | C5H9KO2 | CID 23668516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. potassium valerate | 19455-21-1 [amp.chemicalbook.com]
- 6. potassium valerate [chemister.ru]
- 7. echemi.com [echemi.com]
- 8. Pentanoic Acid | C5H10O2 | CID 7991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cas 19455-21-1,potassium valerate | lookchem [lookchem.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. embibe.com [embibe.com]
- 14. sciencebuddies.org [sciencebuddies.org]
- 15. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 16. brainkart.com [brainkart.com]
- 17. scribd.com [scribd.com]
- 18. adpi.org [adpi.org]
- 19. store.astm.org [store.astm.org]
- 20. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Valeric Acid: A Gut-Derived Metabolite as a Potential Epigenetic Modulator of Neuroinflammation in the Gut-Brain Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Valproate inhibition of histone deacetylase 2 affects differentiation and decreases proliferation of endometrial stromal sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Valproic acid: an old drug newly discovered as inhibitor of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Histone acetylation and histone deacetylase activity of magnesium valproate in tumor and peripheral blood of patients with cervical cancer. A phase I study - PMC

[pmc.ncbi.nlm.nih.gov]

- 28. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Potassium Valerate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b096342#potassium-valerate-physical-properties\]](https://www.benchchem.com/product/b096342#potassium-valerate-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com